2-(1,3-Thiazol-2-yl)propanenitrile 2-(1,3-Thiazol-2-yl)propanenitrile
Brand Name: Vulcanchem
CAS No.: 101010-75-7
VCID: VC20740828
InChI: InChI=1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3
SMILES: CC(C#N)C1=NC=CS1
Molecular Formula: C6H6N2S
Molecular Weight: 138.19 g/mol

2-(1,3-Thiazol-2-yl)propanenitrile

CAS No.: 101010-75-7

Cat. No.: VC20740828

Molecular Formula: C6H6N2S

Molecular Weight: 138.19 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Thiazol-2-yl)propanenitrile - 101010-75-7

CAS No. 101010-75-7
Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
IUPAC Name 2-(1,3-thiazol-2-yl)propanenitrile
Standard InChI InChI=1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3
Standard InChI Key DMXBCOHFUITRSM-UHFFFAOYSA-N
SMILES CC(C#N)C1=NC=CS1
Canonical SMILES CC(C#N)C1=NC=CS1

Chemical Identity and Structural Characteristics

2-(1,3-Thiazol-2-yl)propanenitrile is an organic compound characterized by its thiazole ring structure coupled with a propanenitrile moiety. This compound features a carbon-carbon triple bond in the nitrile group attached to a chiral carbon that also bears a methyl group. The presence of the thiazole heterocyclic system contributes to its unique chemical properties and potential biological activities.

Basic Chemical Information

The compound is identified by several key parameters:

ParameterValue
CAS Number101010-75-7
Molecular FormulaC₆H₆N₂S
Molecular Weight138.19 g/mol
IUPAC Name2-(1,3-thiazol-2-yl)propanenitrile
Standard InChIInChI=1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3
Standard InChIKeyDMXBCOHFUITRSM-UHFFFAOYSA-N
SMILES NotationCC(C#N)C1=NC=CS1
Synonyms2-Thiazoleacetonitrile, α-methyl-

The compound's structure includes a thiazole ring (a five-membered aromatic heterocycle containing a sulfur atom and a nitrogen atom) connected to a propanenitrile group at the C-2 position. This structural arrangement contributes to its chemical reactivity and potential applications in various fields.

Structural Characteristics

The thiazole ring in 2-(1,3-Thiazol-2-yl)propanenitrile features an electron-deficient aromatic system due to the presence of electronegative nitrogen and sulfur atoms. The nitrile group (-C≡N) attached to the α-carbon provides additional electronic effects and reactivity centers. The compound contains a stereogenic center at the α-carbon, which potentially allows for the existence of enantiomers with different biological activities.

Physical and Chemical Properties

2-(1,3-Thiazol-2-yl)propanenitrile exhibits physical and chemical properties typical of nitrile-containing heterocyclic compounds. While specific experimental data for this exact compound is limited in the provided search results, we can infer several properties based on structurally similar compounds.

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethylformamide. Its solubility in water is likely to be limited due to its predominantly hydrophobic nature. The nitrile functional group contributes to potential hydrogen-bonding interactions with appropriate donor molecules.

Chemical Reactivity

The reactivity of 2-(1,3-Thiazol-2-yl)propanenitrile is governed by several structural features:

  • The nitrile group can undergo various transformations including hydrolysis to carboxylic acids or amides, reduction to amines, and addition reactions with nucleophiles.

  • The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at C-4 and C-5 positions.

  • The α-carbon bearing the methyl group and nitrile functionality can participate in base-catalyzed deprotonation reactions, leading to carbanion formation and subsequent alkylation or condensation reactions.

Biological Activity and Applications

Compounds containing thiazole rings, including derivatives like 2-(1,3-Thiazol-2-yl)propanenitrile, demonstrate a range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.

Structure-Activity Relationships

The biological activity of 2-(1,3-Thiazol-2-yl)propanenitrile would likely be influenced by:

  • The thiazole ring, which can participate in hydrogen bonding and π-stacking interactions with biological targets.

  • The nitrile group, which can act as a hydrogen bond acceptor and may undergo biologically relevant transformations.

  • The methyl group, which affects the compound's lipophilicity and steric interactions with biological targets.

Structural modifications of the basic scaffold, such as substitution at various positions of the thiazole ring or modification of the nitrile functionality, could potentially enhance or alter the biological activity profile.

Analytical Characterization

Analytical characterization of 2-(1,3-Thiazol-2-yl)propanenitrile is crucial for confirming its identity, purity, and structural features.

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the thiazole ring protons (typically in the aromatic region, δ 7-8 ppm)

    • Signals for the methyl group (δ ~1.5-2.0 ppm) and the methine proton (δ ~4.0-4.5 ppm)

    • ¹³C NMR would show characteristic peaks for the nitrile carbon (δ ~115-120 ppm) and thiazole ring carbons

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption band for the C≡N stretching at approximately 2200-2260 cm⁻¹

    • Bands corresponding to the thiazole ring vibrations

  • Mass Spectrometry:

    • Molecular ion peak at m/z 138 corresponding to the molecular weight

    • Fragmentation pattern showing loss of the nitrile group and cleavage of the thiazole ring

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for purity determination and quantitative analysis. These techniques would require optimization of conditions such as column selection, mobile phase composition, and detection parameters specific to 2-(1,3-Thiazol-2-yl)propanenitrile.

Research Applications and Future Directions

The unique structural features of 2-(1,3-Thiazol-2-yl)propanenitrile offer various research opportunities in synthetic chemistry, medicinal chemistry, and materials science.

Synthetic Intermediates

The compound can serve as a valuable intermediate in the synthesis of more complex molecules due to the reactivity of both the thiazole ring and the nitrile functional group. The chiral center allows for potential stereoselective transformations, making it useful in asymmetric synthesis.

Future Research Directions

Several promising research directions for 2-(1,3-Thiazol-2-yl)propanenitrile include:

  • Exploration of its potential as a building block in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors.

  • Investigation of structure-activity relationships through systematic modification of the basic scaffold.

  • Development of catalytic applications, as thiazole derivatives have shown potential as ligands in various catalytic systems.

  • Evaluation of specific biological activities against selected targets, particularly in areas where thiazole-containing compounds have shown promise.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator